molecular formula C18H14 B146878 Diphenylfulvene CAS No. 2175-90-8

Diphenylfulvene

Cat. No. B146878
CAS RN: 2175-90-8
M. Wt: 230.3 g/mol
InChI Key: BULLHRADHZGONG-UHFFFAOYSA-N
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Description

Synthesis of Diphenylfulvene

The synthesis of diphenylfulvene derivatives has been explored in several studies. For instance, the synthesis of 1,3-diphenyl-6-alkyl/aryl substituted pentafulvenes has been achieved, with a focus on the incorporation of extended π systems and donor-π-acceptor groups for potential electronic material applications . Additionally, the synthesis of diphenylfulvenepentacarbonyldiruthenium and related compounds has been described, showcasing the reaction of diphenylfulvene with metal carbonyls . These syntheses are crucial for the development of diphenylfulvene-based materials with tailored electronic properties.

Molecular Structure Analysis

The molecular structure of diphenylfulvene and its derivatives has been a subject of interest. X-ray diffraction studies have provided insights into the molecular geometry, such as the two-fold symmetry axis in diphenylfulveneoctacarbonyldiiron . The structural analysis of 1,3-diphenyl-6-(1-pyrene)fulvene has revealed π-π interactions, which are significant for understanding the packing and electronic properties of these compounds .

Chemical Reactions Analysis

Diphenylfulvene undergoes various chemical reactions, including interactions with frustrated Lewis pairs (FLPs) leading to the formation of products with pentafulvene-reminiscent structures . The reactivity of diphenylfulvene with electrophilic and nucleophilic reagents has also been studied, providing insights into the reactivity patterns of heptafulvenes . Bromination of 6,6-diphenylfulvene has been investigated, revealing the formation of several stereoisomers and providing evidence of the olefinic character of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylfulvene derivatives have been extensively studied. The electrochemical characterization of 1,3-diphenyl-6-alkyl/arylfulvenes has shown that the addition of phenyl groups increases the reduction potential and stabilizes the radical anion, which may be beneficial for light-harvesting applications . The photophysical properties, such as UV-vis and fluorescence emission, have been measured to understand the tunable and low HOMO-LUMO band gaps of these compounds . Moreover, the crystallization-induced emission enhancement (CIEE) of diphenyl-dibenzofulvene luminogens has been correlated with the twist angle around the C=C bond, indicating the importance of molecular conformation in emission properties .

Case Studies and Applications

Several case studies highlight the potential applications of diphenylfulvene derivatives. The aggregation-induced emission phenomena of diphenyldibenzofulvene have been explored through nonadiabatic molecular dynamics, revealing the role of low-frequency twisting motions in the emission behavior . The study of diphenylfulvenechromium tricarbonyl has provided insights into the binding mode of the aromatic ligand to the metal and the properties of its reduction products . These findings demonstrate the versatility of diphenylfulvene derivatives in various chemical contexts and their potential in material science applications.

Scientific Research Applications

Electronic and Structural Properties

  • Synthesis and Photophysical Properties : Diphenylfulvene derivatives have been synthesized, revealing unique structural and electronic properties. Notably, 1,3-diphenyl-6-alkyl/aryl substituted pentafulvenes exhibit tunable low HOMO-LUMO band gaps, making them promising for electronic material applications (Peloquin et al., 2012).

  • Electronic and Aromatic Properties : An investigation into the electronic properties of diphenylfulvene derivatives, particularly focusing on their dipole moments, charges, and aromaticity, has provided valuable insights for applications in electronic states (Sadlej-Sosnowska, 2018).

Materials Science and Engineering

  • Microstructure Formation in Self-Assembling Analogues : Research on diphenylalanine, a closely related compound, has shown its ability to form diverse microstructures with unique properties. These findings are significant for applications in energy storage, biosensing, and drug delivery (Pellach et al., 2016).

  • Crystal Structures of Diphenylfulvene Derivatives : Studies on the crystal structures of diphenylfulvene derivatives, including p-halogenated versions, have provided insights into their molecular conformations and potential applications in materials science (Schwarzer et al., 2011).

Photophysical and Electrochemical Applications

  • Electrochemical Characterization for Light-Harvesting : Electrochemical studies on diphenylfulvene derivatives indicate their potential utility in light-harvesting applications, with variations in functional groups affecting their reduction potential and stability (Godman et al., 2016).

  • Aggregation-Induced Emission Properties : Certain diphenyldibenzofulvene derivatives exhibit aggregation-induced emission, making them useful for applications in luminescent materials and light-emitting diodes (Tong et al., 2007).

Chemical Reactions and Mechanisms

  • Cycloaddition Reactions and Mechanisms : Theoretical studies on the cycloaddition reactions of diphenylfulvene derivatives offer insights into their chemical reactivity, useful for designing synthetic routes and understanding reaction mechanisms (Haghdadi et al., 2018).

Safety And Hazards

Diphenylfulvene should be handled with care to avoid dust formation and inhalation. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated area .

Future Directions

While there are no explicit future directions mentioned in the retrieved documents, the study of electronic properties of Diphenylfulvene and its derivatives substituted in phenyl rings continues to be a topic of interest .

properties

IUPAC Name

[cyclopenta-2,4-dien-1-ylidene(phenyl)methyl]benzene
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InChI

InChI=1S/C18H14/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BULLHRADHZGONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=CC=C3
Source PubChem
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Molecular Formula

C18H14
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DSSTOX Substance ID

DTXSID50176148
Record name 6,6'-Diphenylfulvene
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Molecular Weight

230.3 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 6,6-Diphenylfulvene
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Product Name

6,6-Diphenylfulvene

CAS RN

2175-90-8
Record name Diphenylfulvene
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Record name 6,6'-Diphenylfulvene
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Record name 6,6-Diphenylfulvene
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Record name Benzene, 1,1'-(2,4-cyclopentadien-1-ylidenemethylene)bis-
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Record name 6,6'-Diphenylfulvene
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Record name 6,6'-diphenylfulvene
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Record name 6,6'-DIPHENYLFULVENE
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Synthesis routes and methods

Procedure details

78.0 g (0.24 mol) of sodium methylate solution were initially introduced into a 500 ml four-necked flask at 50° C. and 45.6 g (0.25 mol) of benzophenone were then added. After complete dissolution, 20 g (0.30 mol) of freshly distilled cyclopentadiene were added dropwise in the course of 30 min at 45-50° C. After the end of the addition, stirring was effected for a further 2 h at room temperature, a dark red suspension forming. This was filtered over a G3 frit and the solid was washed four times with 25 ml of ethanol each time. After drying in a vacuum from an oil pump, 47.1 g (0.20 mol; 82% yield) of red 6,6-diphenylfulvene were obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
716
Citations
AJ Peloquin, RL Stone, SE Avila… - The Journal of …, 2012 - ACS Publications
The synthesis, structural, and electronic properties of nine 1,3-diphenyl-6-alkyl/aryl substituted pentafulvenes were studied. Pyrene ring π–π interactions were revealed from analysis of …
Number of citations: 50 pubs.acs.org
M Bolte, M Amon - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
The title compound, C18H14, crystallizes with two molecules in the asymmetric unit, which differ only in the angle between the phenyl rings and the fulvene moiety. The two double …
Number of citations: 10 scripts.iucr.org
L Parvulescu, A Marton, M Mihai… - Revue Roumaine de …, 2009 - revroum.lew.ro
The cycloaddition reactions of t-butylcyanoketene (TBCK, Moore’s ketene) with 6, 6-dimethylfulvene and 6, 6-diphenylfulvene produce only the cyclobutanones 6-tert-butyl-7-oxo-2-(…
Number of citations: 4 revroum.lew.ro
J Ojima, K Itagawa, S Hamai, T Nakada… - Journal of the Chemical …, 1983 - pubs.rsc.org
… The overall yields of these fulvenes, starting from the acyclic ketones (10)-(13) were less than those of the corresponding diphenylfulvene derivatives (3) and (4). This might be attributed …
Number of citations: 14 pubs.rsc.org
J Donovalova, CR Jackson, EA Mintz - Journal of organometallic chemistry, 1996 - Elsevier
Reaction of 2,5-dimethyl-3,4-diphenylcyclopent-2-enone (1) with Ph 3 PCH 2 in THF gave 2,5-dimethyl-3,4-diphenylcyclopent-2-enel-ylidene (2) in 75% yield. Treatment of 2 with one …
Number of citations: 6 www.sciencedirect.com
MAO Volland, S Kudis, G Helmchen… - …, 2001 - ACS Publications
Reaction of cymantrene (6) with n-butyllithium followed by benzophenone and subsequent hydrolysis yielded 1-(diphenylhydroxymethyl)(η 5 -cyclopentadienyl)(tricarbonyl)manganese (…
Number of citations: 16 pubs.acs.org
H Shechter, JJ Gardikes, TS Cantrell… - Journal of the American …, 1967 - ACS Publications
… Reaction of 6,6-diphenylfulvene and dinitrogen tetroxide … 6,6-diphenylfulvene (XXX), and 2,5-dinitro-6,6-diphenylfulvene (… tetroxide to 6,6-diphenylfulvene and to indene may indicatethat …
Number of citations: 38 pubs.acs.org
A Oku, M Yoshida, K Matsumoto - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
… The reduction of 6,6-diphenylfulvene (2) with 1 in THF at−78 C gave 3-benzhydrylcyclopentadiene (34%) and its 2-isomer (13%). The structures were determined by hydrogenation and …
Number of citations: 19 www.journal.csj.jp
L Gonnet, A Chamayou, C Andre-Barres… - ACS Sustainable …, 2021 - ACS Publications
The Diels–Alder reaction kinetics between diphenylfulvene and maleimide using mechanochemistry and in liquid state is described. This reaction was carried out in solid state using a …
Number of citations: 10 pubs.acs.org
T Kawase, H Kurata - Cross Conjugation: Modern Dendralene …, 2016 - Wiley Online Library
… Thermally stable fulvene dianions 130 and 131 are successfully generated from 6-dimethylamino-6-phenylfulvene 132 and 6,6-diphenylfulvene 133 upon alkaline metal reduction (…
Number of citations: 2 onlinelibrary.wiley.com

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